Regioisomeric Selectivity: Dihydroorotase Inhibition vs. GSK-3 Inhibition
3-Anilino-1-phenyl-1H-pyrrole-2,5-dione (CAS 13797-26-7) demonstrates biochemically distinct target engagement from its 3-anilino-4-phenylmaleimide regioisomer. The compound inhibits dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.00E+6 nM (1 mM) at 10 µM concentration and pH 7.37, indicating weak but measurable engagement of the pyrimidine biosynthesis enzyme [1]. In contrast, the 3-anilino-4-phenylmaleimide series (SKF-62604/CHEMBL346551) is established as a GSK-3β inhibitor scaffold with nanomolar potency, representing a fundamentally different target profile [2].
| Evidence Dimension | Target enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (dihydroorotase, mouse Ehrlich ascites) |
| Comparator Or Baseline | 3-anilino-4-phenylmaleimide series: Ki = 10–30 nM (GSK-3α/β, ATP-competitive) |
| Quantified Difference | ~33,000- to 100,000-fold difference in potency against different targets, confirming divergent target selectivity driven by substitution position |
| Conditions | Target compound: dihydroorotase enzyme from mouse Ehrlich ascites, 10 µM compound, pH 7.37. Comparator: GSK-3α/β in vitro kinase assay with recombinantly prepared protein. |
Why This Matters
This confirms that the 1-phenyl-3-anilino substitution pattern directs binding toward non-kinase targets, making CAS 13797-26-7 unsuitable as a GSK-3 inhibitor surrogate but potentially useful for probing pyrimidine metabolism or unrelated pathways.
- [1] BindingDB. SMILES String Search: IC50 data for dihydroorotase inhibition. Data IC50: 1.00E+6 nM, pH 7.37. Accessed May 2026. View Source
- [2] Hindawi. GSK-3: A Bifunctional Role in Cell Death Pathways. Table 4: Anilino maleimides (SB216763, SB415286) Ki = 10–30 nM. View Source
